Cas no 1261732-38-0 (5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde)

5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde
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- インチ: 1S/C11H6F2N2O/c12-9-3-1-2-7(11(9)13)8-4-14-6-15-10(8)5-16/h1-6H
- InChIKey: HAYSCFIWUKBVRA-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C1=CN=CN=C1C=O)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 42.8
5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A039002157-500mg |
5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde |
1261732-38-0 | 98% | 500mg |
$1200.86 | 2023-09-03 | |
Alichem | A039002157-250mg |
5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde |
1261732-38-0 | 98% | 250mg |
$890.43 | 2023-09-03 | |
Alichem | A039002157-1g |
5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde |
1261732-38-0 | 98% | 1g |
$2024.25 | 2023-09-03 |
5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehydeに関する追加情報
Introduction to 5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde (CAS No. 1261732-38-0)
5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1261732-38-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aldehyde features a pyrimidine core substituted with a 2,3-difluorophenyl group and a formyl moiety at the 4-position. Its unique structural attributes make it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.
The compound's molecular structure, characterized by the presence of fluorine atoms at the 2 and 3 positions of the phenyl ring, imparts distinct electronic and steric properties. These features are instrumental in modulating the reactivity and binding affinity of the molecule, making it a versatile building block for drug discovery. The pyrimidine ring, a common pharmacophore in medicinal chemistry, is known for its ability to interact with biological targets such as enzymes and receptors, thereby facilitating the design of potent inhibitors or agonists.
In recent years, 5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde has garnered attention for its potential applications in the synthesis of small-molecule inhibitors targeting various diseases. One notable area of research involves its use in developing treatments for cancer. The fluorine substituents enhance the metabolic stability and binding affinity of the compound, which are critical factors in creating effective anticancer drugs. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against kinases and other enzymes involved in tumor proliferation and survival.
Moreover, the aldehyde functionality at the 4-position provides a reactive site for further chemical modifications, allowing researchers to explore diverse structural analogs. This flexibility has enabled the synthesis of libraries of compounds for high-throughput screening (HTS), an essential step in identifying lead candidates for drug development. The 2,3-difluorophenyl group contributes to hydrophobic interactions and π-stacking interactions with biological targets, further enhancing the compound's potential as a pharmacological tool.
Advances in computational chemistry have also played a pivotal role in understanding the properties of 5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde. Molecular modeling studies have revealed insights into its binding mode with target proteins, aiding in the rational design of more potent derivatives. These computational approaches complement experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing a comprehensive understanding of the molecule's structure-activity relationships.
The compound's relevance extends beyond oncology; it has been explored in other therapeutic areas such as infectious diseases and inflammation. For instance, researchers have investigated its derivatives as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is crucial in bacterial metabolism. The fluorine atoms' ability to influence enzyme kinetics has been leveraged to develop novel antibiotics with improved efficacy and reduced resistance profiles.
The synthesis of 5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrimidine precursors and formylating agents. The introduction of fluorine atoms typically employs palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, highlighting the importance of advanced catalytic methods in modern synthetic chemistry.
In conclusion, 5-(2,3-Difluorophenyl)pyrimidine-4-carboxaldehyde (CAS No. 1261732-38-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for developing novel therapeutics across various disease areas. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is poised to grow further.
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